molecular formula C10H13ClFN5O4 B570456 N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide CAS No. 1140251-30-4

N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide

Cat. No.: B570456
CAS No.: 1140251-30-4
M. Wt: 321.693
InChI Key: GIFVSTNLGMIVGT-AQZRFWRFSA-N
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Description

N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide is a synthetic compound that belongs to the class of nucleoside analogs It is characterized by its unique structure, which includes a pyrimidine base linked to a modified sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide typically involves multiple steps. The process begins with the preparation of the pyrimidine base, followed by the introduction of the amino and chloro substituents. The final step involves the attachment of the modified sugar moiety, 2-deoxy-2-fluoro-alpha-D-arabinopyranosyl, to the pyrimidine base. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes rigorous purification steps to ensure the final product meets the required standards for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine analogs .

Scientific Research Applications

N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and viral infections.

    Industry: Utilized in the development of diagnostic tools and assays.

Mechanism of Action

The mechanism of action of N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide involves its incorporation into DNA or RNA, leading to the disruption of nucleic acid synthesis. This disruption can inhibit the replication of cancer cells or viruses, making it a potential candidate for therapeutic applications. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerase and ribonucleotide reductase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide is unique due to its specific combination of a pyrimidine base and a modified sugar moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and therapeutic applications .

Properties

IUPAC Name

N-[4-amino-2-chloro-6-[[(2S,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN5O4/c11-10-15-7(13)5(14-2-18)8(17-10)16-9-4(12)6(20)3(19)1-21-9/h2-4,6,9,19-20H,1H2,(H,14,18)(H3,13,15,16,17)/t3-,4+,6-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFVSTNLGMIVGT-AQZRFWRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)NC2=NC(=NC(=C2NC=O)N)Cl)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@H](O1)NC2=NC(=NC(=C2NC=O)N)Cl)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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